4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2.ClH/c1-29(2)16-17-30(27-28-23-18-21(35-3)10-13-25(23)36-27)26(32)20-8-11-22(12-9-20)37(33,34)31-15-14-19-6-4-5-7-24(19)31;/h4-13,18H,14-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBDZXCLIBJFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Indoline Sulfonyl Group: This step involves the sulfonylation of an indoline derivative using a sulfonyl chloride reagent.
Attachment of the Benzo[d]thiazole Moiety: The benzo[d]thiazole group can be introduced through a condensation reaction with a suitable thiazole derivative.
Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the intermediate products and converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. Large-scale synthesis may also incorporate continuous flow reactors and automated processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide core and benzo[d]thiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: N-oxide derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds containing the benzothiazole and indole moieties exhibit significant activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism and obesity. Inhibitors of this enzyme are being explored for their potential to manage type 2 diabetes mellitus and obesity . The specific compound of interest has shown promise in stabilizing crystal structures that enhance its pharmacological profile, indicating a potential pathway for developing effective diabetes treatments .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Similar derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The sulfonamide group is particularly noted for its role in enhancing the anticancer efficacy of related compounds.
Enzyme Inhibition
The primary mechanism of action for this compound appears to involve the inhibition of key enzymes involved in metabolic pathways. By targeting enzymes like 11β-HSD1, it may help regulate glucose levels and fat accumulation, which are critical factors in metabolic syndrome .
Interaction with Receptors
The compound may also interact with various receptors involved in cellular signaling pathways. This interaction could modulate pathways that lead to increased insulin sensitivity or reduced inflammation, further supporting its use in metabolic disorders .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and benzothiazole precursors. The synthetic routes often utilize sulfonation techniques to introduce the sulfonyl group effectively, which is crucial for its biological activity .
Structural Analysis
Crystallographic studies have provided insights into the molecular conformation and stability of the compound. The presence of hydrogen bonds and π–π interactions within the crystal lattice contributes to its stability and potentially its bioavailability when administered .
Case Study: Antidiabetic Activity
A study published in International Journal of Molecular Sciences highlighted the antidiabetic potential of related benzothiazole derivatives, showing significant reductions in blood glucose levels in diabetic models . The findings support the hypothesis that similar compounds could lead to effective treatments for diabetes.
Case Study: Anticancer Efficacy
Another research article focused on sulfonamide derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study concluded that modifications to the indole structure can significantly enhance anticancer activity, suggesting that further exploration of this compound could yield promising results .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzamide derivatives with modifications targeting solubility, receptor affinity, and metabolic stability. Below is a comparative analysis with key analogs:
Key Differences and Implications
Substituent Effects on Bioactivity: The 5-methoxybenzothiazole group in the target compound may enhance blood-brain barrier penetration compared to the 4-fluorobenzothiazole in , as methoxy groups are less polar than halogens.
Synthetic Complexity :
- The target compound’s multi-step synthesis (implied by its complex substituents) likely results in lower yields compared to simpler analogs like B4 in . For example, indole sulfonylation and benzothiazole functionalization often require stringent conditions (e.g., high-temperature reflux in DMSO or DMF) .
Spectroscopic Characterization: The target compound’s 1H-NMR spectrum would show distinct signals for the dimethylaminoethyl group (~δ 2.2–2.5 ppm) and the dihydroindole sulfonyl protons (~δ 3.0–3.5 ppm), contrasting with the fluorinated analogs in , which exhibit downfield shifts for aromatic protons (δ 7.0–8.0 ppm) due to electron-withdrawing effects.
Research Findings from Analogues
- Methoxy-Substituted Benzamides (e.g., ): Showed improved solubility and reduced cytotoxicity compared to halogenated analogs, supporting the rationale for the 5-methoxy group in the target compound.
- Indole Sulfonamides : Reported in to inhibit kinases via sulfonyl group interactions, a mechanism that may extend to the target compound.
Biological Activity
The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 372.48 g/mol
The compound features a sulfonamide group, an indole moiety, and a benzothiazole ring, which are significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and benzothiazole moieties have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. Studies have demonstrated that related compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax .
Antimicrobial Activity
Compounds with indole and benzothiazole structures have also been investigated for their antimicrobial properties. The compound's potential against various bacterial strains has been explored.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/ml |
| Escherichia coli | 100 µg/ml |
| Candida albicans | 250 µg/ml |
These findings suggest that the compound exhibits moderate to good antimicrobial activity, comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to the one have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6.
- In vitro Studies : In cell culture models, the compound has shown the ability to reduce the expression of COX-2 and other inflammatory mediators, indicating its potential as an anti-inflammatory agent .
Neuroprotective Effects
The dimethylaminoethyl group suggests potential neuroprotective properties. Some studies have indicated that related compounds can protect neuronal cells against oxidative stress and apoptosis.
- Mechanism : The neuroprotective effects might be attributed to the modulation of neurotransmitter levels and reduction of oxidative damage in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its pharmacological properties.
- Indole Moiety : The presence of the indole ring is essential for anticancer activity.
- Benzothiazole Ring : Enhances antimicrobial and anti-inflammatory properties.
- Dimethylamino Group : Contributes to increased solubility and bioavailability.
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of indole derivatives against various cancer cell lines. The compound demonstrated IC values in the low micromolar range against breast cancer cells .
- Antimicrobial Evaluation : A comparative study on benzothiazole derivatives showed that modifications at the 5-position significantly enhanced antibacterial activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation, amidation, and salt formation. Key steps include:
- Sulfonylation : Reacting the indole moiety with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .
- Amidation : Coupling the sulfonated intermediate with a benzothiazol-2-amine derivative using carbodiimide crosslinkers (e.g., EDC/HOBt) in dimethylformamide (DMF) at 40–60°C .
- Salt Formation : Treating the free base with HCl in ethanol to form the hydrochloride salt .
- Optimization : Control reaction pH (<7 for amidation), use catalysts (e.g., DMAP for acylation), and monitor purity via HPLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., indole NH at δ 8.5–9.0 ppm, benzothiazole aromatic protons at δ 7.2–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations .
- Enzyme inhibition : Evaluate interaction with kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
- Dose-response curves : Generate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can structural contradictions in NMR or MS data be resolved during characterization?
- Methodological Answer :
- Dynamic NMR : Detect rotational isomers (e.g., restricted rotation in sulfonamide groups) by variable-temperature NMR .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to assign overlapping peaks .
- 2D NMR : COSY and HSQC to map proton-proton and carbon-proton correlations, resolving aromatic region ambiguities .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-methoxybenzothiazole with 5-chloro or 5-nitro derivatives) and compare bioactivity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to Bcl-2 or Mcl-1 proteins .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide, dimethylaminoethyl) using QSAR software .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
- Methodological Answer :
- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via MS/NMR .
- Kinetic Studies : Monitor reaction progress using in situ FTIR or LC-MS to identify intermediate species .
- Computational Chemistry : Simulate potential pathways (e.g., DFT calculations for transition states) using Gaussian .
Q. What methods are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–10 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
- Plasma Stability : Incubate with rat plasma (37°C, 1–6 hr) and quantify parent compound via UPLC .
- Light/Heat Stress : Store solid/liquid forms at 40°C/75% RH or under UV light (ICH guidelines) .
Q. How can researchers design experiments to resolve discrepancies in biological activity across studies?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., serum-free media) .
- Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis via flow cytometry and caspase-3 activity assays) .
- Meta-Analysis : Compare data from public databases (e.g., ChEMBL) to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
